Cas no 2137517-68-9 (2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)-)

2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)- 化学的及び物理的性質
名前と識別子
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- 2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)-
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- インチ: 1S/C10H23NO2/c1-7(2)10(13,8(3)4)5-9(12)6-11/h7-9,12-13H,5-6,11H2,1-4H3
- InChIKey: JHTUROJCXSMEHU-UHFFFAOYSA-N
- ほほえんだ: C(N)C(O)CC(C(C)C)(O)C(C)C
2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)- 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-363996-0.05g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 0.05g |
$707.0 | 2025-03-18 | |
Enamine | EN300-363996-0.5g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 0.5g |
$809.0 | 2025-03-18 | |
Enamine | EN300-363996-1.0g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 1.0g |
$842.0 | 2025-03-18 | |
Enamine | EN300-363996-0.25g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 0.25g |
$774.0 | 2025-03-18 | |
Enamine | EN300-363996-5.0g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 5.0g |
$2443.0 | 2025-03-18 | |
Enamine | EN300-363996-10.0g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 10.0g |
$3622.0 | 2025-03-18 | |
Enamine | EN300-363996-0.1g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 0.1g |
$741.0 | 2025-03-18 | |
Enamine | EN300-363996-2.5g |
1-amino-5-methyl-4-(propan-2-yl)hexane-2,4-diol |
2137517-68-9 | 95.0% | 2.5g |
$1650.0 | 2025-03-18 |
2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)- 関連文献
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Junjun Su,Xin Wen,Weiping Chen,Yang Miao,Fenghong Li,Yue Wang New J. Chem., 2018,42, 5005-5013
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W. Du,A. J. Cruz-Cabeza,S. Woutersen,R. J. Davey,Q. Yin Chem. Sci., 2015,6, 3515-3524
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Liang Li,Binghan Wu,Gengnan Li,Yongsheng Li RSC Adv., 2016,6, 28904-28911
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Tippu S. Sheriff,Steven Cope,Mmaezi Ekwegh Dalton Trans., 2007, 5119-5122
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Guangmei Li,Jinren Lu,Peiyan Sun RSC Adv., 2015,5, 97665-97674
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Yue-Jian Liang,Zhi-Wen Zhao,Yun Geng,Qing-Qing Pan,Hao-Yu Gu,Liang Zhao,Min Zhang,Shui-Xing Wu New J. Chem., 2020,44, 9767-9774
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C. Leroy,C. Bonhomme,L. Bonhomme-Coury,E. Letavernier,M. Daudon,V. Frochot,J. P. Haymann,S. Rouzière,I. T. Lucas,F. Babonneau,A. Abou-Hassan Lab Chip, 2016,16, 1157-1160
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Ziwei Li,Fan Yang,Di Wu,Yanhong Liu,Yang Gao,Haichen Lian,Hongxin Zhang,Zhibin Yin,Aiguo Wu,Leyong Zeng Nanoscale, 2020,12, 22173-22184
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Shuangshuang Wang,Tao Ding Nanoscale, 2018,10, 16293-16297
2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)-に関する追加情報
Introduction to 2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)- (CAS No. 2137517-68-9)
2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)-, identified by its CAS number 2137517-68-9, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and materials science. This compound, characterized by its complex structural framework, exhibits unique chemical properties that make it a valuable candidate for various industrial and research applications. The presence of both amino and hydroxyl functional groups, coupled with its branched alkyl structure, imparts distinct reactivity and solubility characteristics that are highly relevant in modern chemical synthesis.
The structural motif of 1-amino-5-methyl-4-(1-methylethyl)-2,4-hexanediol positions it as a versatile intermediate in the synthesis of more complex molecules. Its dual functionality allows for the exploration of diverse chemical transformations, including condensation reactions, polymerization processes, and the development of novel drug candidates. In recent years, there has been a growing interest in leveraging such multifunctional compounds to streamline synthetic pathways and enhance the efficiency of drug development pipelines.
One of the most compelling aspects of this compound is its potential application in the design of bioactive molecules. The amino group serves as a nucleophilic site, enabling the formation of amide bonds, which are fundamental in peptide and protein synthesis. Additionally, the hydroxyl groups can participate in hydrogen bonding interactions, making it an attractive scaffold for designing molecules with specific biological activities. These features have prompted researchers to investigate its role in developing new therapeutic agents targeting various diseases.
Recent advancements in computational chemistry have further highlighted the significance of CAS No. 2137517-68-9. Molecular modeling studies have demonstrated that this compound can adopt multiple conformations due to its flexible backbone structure. Such conformational diversity is often crucial for achieving high affinity and selectivity in drug-receptor interactions. By leveraging these insights, scientists are now exploring ways to optimize the compound's structure to enhance its pharmacological properties.
In the realm of materials science, 2,4-Hexanediol, 1-amino-5-methyl-4-(1-methylethyl)- has shown promise as a precursor for high-performance polymers. Its ability to undergo polymerization reactions while maintaining functional groups makes it an ideal candidate for creating advanced materials with tailored mechanical and thermal properties. These materials could find applications in aerospace, automotive industries, and even in biomedical devices where durability and biocompatibility are paramount.
The synthesis of CAS No. 2137517-68-9 involves multi-step organic reactions that require precise control over reaction conditions. Advanced synthetic methodologies, such as catalytic hydrogenation and asymmetric synthesis, have been employed to achieve high yields and enantiopurity. These techniques not only enhance the efficiency of production but also open up new avenues for modifying the compound's structure to meet specific research or industrial needs.
Current research is also focusing on the environmental impact of synthesizing and utilizing this compound. Efforts are underway to develop greener synthetic routes that minimize waste generation and reduce energy consumption. Such sustainable practices are essential for ensuring that chemical production remains viable while adhering to environmental regulations and promoting sustainable development.
The pharmacological potential of 1-amino-5-methyl-4-(1-methylethyl)-2,4-hexanediol has not gone unnoticed by medicinal chemists. Preclinical studies have begun to explore its effects on various biological pathways, with initial findings suggesting potential applications in treating inflammatory disorders and metabolic diseases. The compound's ability to modulate enzyme activity and interact with cellular receptors makes it a promising candidate for further investigation.
As our understanding of molecular interactions continues to evolve, so does the role of compounds like CAS No. 2137517-68-9 in driving innovation across multiple scientific disciplines. Whether used as a building block for new drugs or as a key component in advanced materials, this compound exemplifies the intersection of chemistry and technology that drives progress in modern science.
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